molecular formula C8H17NO B1486551 1-(Aminomethyl)-3-methylcyclohexan-1-ol CAS No. 37022-19-8

1-(Aminomethyl)-3-methylcyclohexan-1-ol

Cat. No.: B1486551
CAS No.: 37022-19-8
M. Wt: 143.23 g/mol
InChI Key: HCXBYIHIMJUDJQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-methylcyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .

Mode of Action

The mechanism by which 1-(Aminomethyl)-3-methylcyclohexan-1-ol exerts its analgesic action is unknown, but in animal models of analgesia, it prevents allodynia (pain-related behavior in response to a normally innocuous stimulus) and hyperalgesia (exaggerated response to painful stimuli) . It also exhibits antiseizure activity in mice and rats in both the maximal electroshock and pentylenetetrazole seizure models and other preclinical models .

Biochemical Pathways

It is known that it acts by decreasing activity of a subset of calcium channels .

Pharmacokinetics

This compound is not significantly metabolized in humans. It is eliminated from the systemic circulation by renal excretion. The elimination half-life is approximately 5 to 7 hours . In elderly patients and those with impaired renal function, plasma clearance is reduced .

Result of Action

The molecular and cellular effects of this compound’s action include preventing pain-related responses after peripheral inflammation and decreasing pain-related responses in several models of neuropathic pain in rats or mice .

Action Environment

It is known that lifestyle and environmental factors can have a significant impact on the development and progression of diseases such as diabetes , which could potentially influence the effectiveness of this compound.

Properties

IUPAC Name

1-(aminomethyl)-3-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXBYIHIMJUDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289969
Record name 1-(Aminomethyl)-3-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37022-19-8
Record name 1-(Aminomethyl)-3-methylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37022-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Aminomethyl)-3-methylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol (4.5 g) and 5% palladium on carbon (500 mg) in methanol (40 ml) was stirred under a hydrogen atmosphere of 4 bar for 72 hours. The reaction was filtered through celite, washed with methanol (2×) and concentrated in vacuo to afford 1S,3S)-1-(Aminomethyl)-3-methylcyclohexanol as a colourless oil (2.5 g).
Name
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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